molecular formula C10H4Br2O2S2 B7795093 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene CAS No. 26554-59-6

4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene

Cat. No.: B7795093
CAS No.: 26554-59-6
M. Wt: 380.1 g/mol
InChI Key: MBENIJOZFNGNTQ-UHFFFAOYSA-N
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Description

4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine atoms and formyl groups attached to the thiophene rings, making it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene typically involves multi-step reactions starting from simpler thiophene derivatives. One common method involves the bromination of thiophene derivatives followed by formylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent selection and purification steps are also optimized to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene undergoes various chemical reactions, including:

    Oxidation: Conversion of formyl groups to carboxylic acids.

    Reduction: Reduction of formyl groups to alcohols.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 5-Bromo-4-(2-bromo-4-carboxythiophen-3-yl)thiophene-3-carboxylic acid.

    Reduction: 5-Bromo-4-(2-bromo-4-hydroxymethylthiophen-3-yl)thiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene is largely dependent on its functional groups and the specific reactions it undergoes. The formyl groups can participate in nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These interactions can lead to the formation of various products with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: A simpler thiophene derivative with similar reactivity.

    2-Bromo-4-formylthiophene: Another thiophene derivative with bromine and formyl groups.

    5-Formyl-2-thienylboronic acid: A boronic acid derivative used in cross-coupling reactions.

Uniqueness

4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene is unique due to the presence of multiple reactive sites, allowing for diverse chemical transformations. Its structure enables it to participate in complex synthetic pathways, making it a versatile intermediate in organic synthesis and material science.

Properties

IUPAC Name

5-bromo-4-(2-bromo-4-formylthiophen-3-yl)thiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2O2S2/c11-9-7(5(1-13)3-15-9)8-6(2-14)4-16-10(8)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBENIJOZFNGNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)C2=C(SC=C2C=O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221107
Record name 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26554-59-6
Record name 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26554-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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